![molecular formula C32H23NO B13807004 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol typically involves multi-step organic reactions. These reactions often include the formation of intermediate compounds, which are then subjected to further chemical transformations to achieve the final product. Common synthetic routes may involve:
Cyclization reactions: These are used to form the core structure of the compound.
Aromatic substitutions: These reactions introduce phenyl groups into the molecule.
Hydrogenation: This step is used to reduce specific double bonds within the molecule.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Specific double bonds within the molecule can be reduced to single bonds.
Substitution: Aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of double bonds would result in a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This could include binding to proteins or enzymes, altering their activity, or affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine derivatives: Compounds with a similar core structure but different substituents.
Isoindole derivatives: Compounds with a similar isoindole ring system.
Diphenyl compounds: Compounds with two phenyl groups attached to different core structures.
Uniqueness
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C32H23NO |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
14,21-diphenyl-1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-ol |
InChI |
InChI=1S/C32H23NO/c34-32(24-15-5-2-6-16-24)29-21-11-10-20-28(29)31(23-13-3-1-4-14-23)27-19-9-7-17-25(27)26-18-8-12-22-30(26)33(31)32/h1-22,34H |
InChI-Schlüssel |
IKAZRQKFEBQKAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C5=CC=CC=C5N2C(C6=CC=CC=C36)(C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


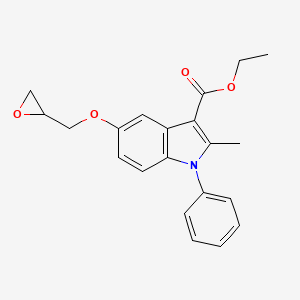
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
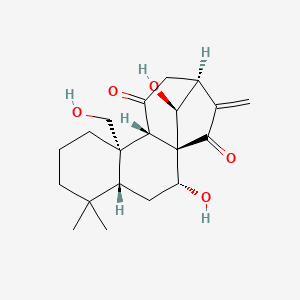
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
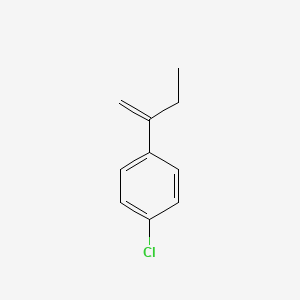
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
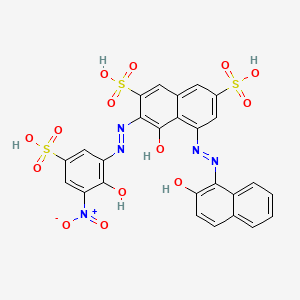
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
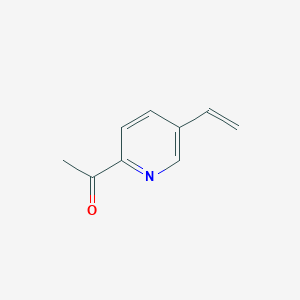
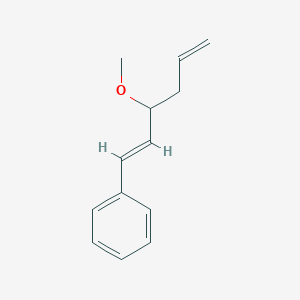
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
